8-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one
Description
Overview of Quinolone and Quinolone-4(1H)-one Scaffolds in Modern Heterocyclic Chemistry
Quinolones are a class of heterocyclic compounds characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov Within this family, the quinolin-4(1H)-one, or 4-quinolone, substructure is of paramount importance. researchgate.net This scaffold features a carbonyl group at the C-4 position and exists in tautomeric equilibrium with its 4-hydroxyquinoline (B1666331) form. researchgate.netwikipedia.org
The 4-quinolone framework is a cornerstone of medicinal chemistry, serving as the core of numerous synthetic drugs with a wide array of pharmacological activities. nih.govrsc.org Initially recognized for their potent antibacterial effects, quinolone derivatives have since been developed to treat a multitude of diseases, including cancer, malaria, and viral infections like HIV and herpes. researchgate.netrsc.orgekb.eg The versatility of the quinolone scaffold allows for chemical modifications at various positions (N-1, C-2, C-3, and C-5 through C-8), enabling chemists to fine-tune the molecule's physical, chemical, pharmacokinetic, and pharmacological properties. rsc.org This adaptability has made the 4-quinolone scaffold a central focus in the development of new therapeutic agents. researchgate.netukessays.com
Significance of Fluorinated Quinolone Derivatives in Chemical Science
The introduction of fluorine atoms into organic molecules can dramatically alter their properties, and this is particularly evident in the quinolone class. The discovery that adding a fluorine atom at the C-6 position of the quinolone ring significantly enhanced antibacterial potency was a watershed moment in medicinal chemistry, giving rise to the highly successful fluoroquinolone class of antibiotics. tandfonline.comnih.gov
The benefits of fluorination are multifaceted. The high electronegativity and small size of the fluorine atom can lead to:
Enhanced Biological Potency: Fluorine at the C-6 position improves the binding affinity of the drug to its bacterial targets, DNA gyrase and topoisomerase IV. tandfonline.comnih.gov This enhanced interaction is a key factor in the superior antibacterial activity of fluoroquinolones compared to their non-fluorinated predecessors. tandfonline.com
Improved Pharmacokinetics: Selective fluorination can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.com It can also modulate lipophilicity, which affects membrane permeation and tissue distribution. benthamscience.com
Altered Physicochemical Properties: Fluorine can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions and solubility. benthamscience.com
The profound impact of fluorine substitution has solidified its role as a critical design element in modern drug discovery, extending beyond antibacterial agents to various other therapeutic areas. tandfonline.comnih.gov
Rationale for the Investigation of N-Functionalized Quinolin-4(1H)-ones
The rationale for investigating N-functionalized derivatives includes:
Modulating Potency: The size, shape, and electronic properties of the N-1 substituent can significantly influence how the molecule interacts with its biological target. For example, the substitution of a small ethyl group with a larger cyclopropyl (B3062369) group was found to increase antibacterial activity. mdpi.com
Tuning Pharmacokinetic Profile: Modifications at the N-1 position can alter the drug's absorption, distribution, metabolism, and excretion (ADME) properties. This allows for the optimization of bioavailability and half-life.
Exploring New Biological Targets: While N-1 functionalization is crucial for antibacterial activity, different substituents can direct the molecule towards other biological targets, leading to compounds with anticancer, antiviral, or anti-inflammatory properties. mdpi.com
Therefore, the systematic exploration of diverse functional groups at the N-1 position is a well-established strategy for discovering novel quinolone-based therapeutic agents with improved or entirely new pharmacological profiles. mdpi.comnih.gov
Contextualization of 8-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one within Contemporary Structure-Activity Relationship Research
The compound this compound represents a specific combination of the structural motifs discussed above. Its place in contemporary SAR research can be understood by dissecting its key features: the 4-quinolone core, the 8-fluoro substituent, and the N-1-(2-oxopropyl) side chain.
4-Quinolone Core: This provides the fundamental scaffold known for its broad biological potential. rsc.org
8-Fluoro Substituent: While C-6 fluorination is most common in antibacterial agents, substitution at other positions, including C-8, is an active area of research. An 8-fluoro group can influence the conformation and electronic properties of the quinolone ring system, potentially leading to novel target interactions or improved selectivity. Research into analogues like 8-nitrofluoroquinolones demonstrates the continued interest in functionalizing this position to modulate activity. nih.gov
N-1-(2-oxopropyl) Substituent: This group, –CH2C(=O)CH3, attached to the ring nitrogen is a key feature. It is an acyclic alkyl chain containing a ketone functional group. This substituent provides conformational flexibility and introduces a polar ketone moiety capable of forming hydrogen bonds, which could be critical for binding to a specific biological target.
While specific SAR studies for this compound are not extensively documented in public literature, data for a very close analogue, 8-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one , provides insight into its potential physicochemical properties. vulcanchem.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂FNO₂ | vulcanchem.com |
| Molecular Weight | 233.24 g/mol | vulcanchem.com |
| Topological Polar Surface Area (TPSA) | 39.07 Ų | vulcanchem.com |
| LogP (Lipophilicity) | 2.04 | vulcanchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H10FNO2 |
|---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
8-fluoro-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C12H10FNO2/c1-8(15)7-14-6-5-11(16)9-3-2-4-10(13)12(9)14/h2-6H,7H2,1H3 |
InChI Key |
ONRINCMIZUFRSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 8 Fluoro 1 2 Oxopropyl Quinolin 4 1h One
Reactions of the Quinolin-4(1H)-one Core
The quinolin-4(1H)-one ring system is amenable to a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Amidation and Amination Reactions
While direct amidation on the quinolin-4(1H)-one core is not a common transformation, amination reactions, particularly at the C-7 position of related fluoroquinolones, are well-documented. For instance, in the synthesis of new 8-nitrofluoroquinolone derivatives, the presence of an electron-withdrawing nitro group at the C-8 position facilitates nucleophilic aromatic substitution at the C-7 position. This allows for the introduction of various primary amine appendages. This strategy is highly relevant to 8-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one, as the fluorine atom at C-8 also possesses electron-withdrawing properties, potentially activating the C-7 position towards nucleophilic attack by amines.
A general procedure for such amination involves reacting the 7-chloro-substituted quinolone with an excess of the desired primary amine in a suitable solvent, often in the presence of a base like sodium bicarbonate, at elevated temperatures. This approach has been successfully employed to introduce a variety of amino substituents, including those derived from amino acids and substituted anilines nih.govnih.govmdpi.com.
Table 1: Examples of Amination Reactions on Related Fluoroquinolone Scaffolds
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | dl-valine | NaHCO₃ | Aqueous Ethanol | 60-65 | (±)–7-(1-Carboxy-2-methylpropylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydro-quinoline -3-carboxylic acid nih.gov |
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | p-toluidine | NaHCO₃ | Aqueous Ethanol | 75-80 | 7-(p-tolylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | p-chloroaniline | NaHCO₃ | Aqueous Ethanol | 75-80 | 7-(4-chloroanilino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Esterification Processes
Esterification in the context of the quinolin-4(1H)-one core typically involves a carboxylic acid functionality, most commonly found at the C-3 position in many fluoroquinolone antibiotics. While this compound itself does not possess a carboxylic acid for direct esterification, derivatives bearing such a group can be readily esterified. For example, the synthesis of certain 8-nitrofluoroquinolone derivatives involves the preparation of an ethyl ester at the C-3 position. This is often achieved during the synthesis of the quinolone ring itself, for instance, through the cyclization of an acrylate precursor nih.govmdpi.com. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid if desired.
Halogenation and Subsequent Functionalization
The quinolin-4(1H)-one ring is susceptible to electrophilic halogenation. Research has shown that the C-3 position is a common site for such reactions. For instance, various 2-methylquinolin-4(1H)-ones undergo bromination at the C-3 position when treated with bromine or N-bromosuccinimide (NBS) organic-chemistry.org. Similarly, chlorination at the C-3 position of 2-aryl-4-quinolones has been achieved using reagents like phenyliodine bis(trifluoroacetate) (PIFA) as a mild oxidant in the presence of a chloride source nih.gov.
The introduction of a halogen at the C-3 position opens up avenues for further functionalization through cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups. The reactivity of the C-3 position towards halogenation is influenced by the substituents present on the quinolone ring.
Table 2: Halogenation of Quinolin-4(1H)-one Derivatives
| Substrate | Halogenating Agent | Solvent | Product |
| 2-Methyl-3-unsubstituted-quinolin-4(1H)-one | Br₂ or NBS | Acetic acid or Chloroform | 3-Bromo-2-methylquinolin-4(1H)-one organic-chemistry.org |
| 2-Aryl-4-quinolone | PIFA / LiCl | Dichloromethane | 2-Aryl-3-chloro-quinolin-4-one nih.gov |
| 2-Aryl-4-quinolone | PIFA / LiBr | Dichloromethane | 2-Aryl-3-bromo-quinolin-4-one |
Alkylation at Peripheral Positions (Excluding N-1)
Alkylation of the quinolin-4(1H)-one core at positions other than the N-1 nitrogen is a less common but valuable modification. While direct C-alkylation can be challenging, functionalization of existing substituents provides a viable route. For example, in the case of 2-methylquinolin-4(1H)-ones, bromination can occur on the C-2 methyl group to form a 2-(bromomethyl) derivative. This reactive intermediate can then be subjected to nucleophilic substitution to introduce various alkyl or aminoalkyl groups organic-chemistry.org. This strategy could be potentially applied to derivatives of this compound bearing a methyl group at a suitable position.
Cycloaddition Reactions
The quinolin-4(1H)-one system can participate in cycloaddition reactions, although this area is less explored for the specific compound . In general, the double bond within the heterocyclic ring can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, the synthesis of certain quinoline and pyrroloquinoline derivatives has been achieved through Diels-Alder [4+2] cycloaddition reactions of related pyridinethione systems with various dienophiles like N-substituted maleimides and acrylates mdpi.com. While not directly on the quinolin-4(1H)-one core itself, these examples demonstrate the potential for cycloaddition chemistry in the broader quinoline family, which could be adapted for specific derivatives.
Thionation, Hydrolysis, and Decarboxylation Reactions
Thionation: The carbonyl group at the C-4 position of the quinolin-4(1H)-one ring can be converted to a thiocarbonyl group using thionating agents. Lawesson's reagent is a widely used and effective reagent for this transformation, converting ketones, amides, and esters to their corresponding thio-analogues under mild conditions organic-chemistry.orgwikipedia.orgnih.govresearchgate.net. The resulting quinoline-4(1H)-thione is a versatile intermediate for further synthetic modifications.
Hydrolysis and Decarboxylation: These reactions are particularly relevant for quinolin-4(1H)-one derivatives that contain an ester group, typically at the C-3 position. The ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For example, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid using hydrochloric acid in ethanol nih.govmdpi.com. Subsequent decarboxylation of the C-3 carboxylic acid can be achieved, often thermally or under specific catalytic conditions, to yield the corresponding 3-unsubstituted quinolin-4(1H)-one mdpi.comnih.gov. While the parent compound this compound does not have a group at C-3 that can be directly hydrolyzed and decarboxylated, this chemistry is crucial for the synthesis and modification of many related fluoroquinolones.
The 2-oxopropyl moiety of this compound offers a versatile platform for a variety of chemical transformations. This section details the reactivity at both the carbonyl group and the alpha-carbon, providing pathways to a diverse range of derivatives.
Reactions at the Carbonyl Group (e.g., Oxime Formation, Reductions)
The carbonyl group within the 2-oxopropyl side chain is susceptible to nucleophilic attack, enabling transformations such as oxime formation and reduction to the corresponding alcohol.
Oxime Formation: The reaction of a ketone with hydroxylamine leads to the formation of an oxime. wikipedia.orgresearchgate.net This condensation reaction is a reliable method for the derivatization of the carbonyl group. wikipedia.org The formation of oximes can sometimes result in a mixture of E and Z isomers. nih.gov
Reduction: The ketone functional group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Aldehydes are generally more reactive than ketones and can be reduced under milder conditions. wikipedia.org The reduction of a carbonyl group to an alcohol is a two-electron reduction. libretexts.org Other methods for carbonyl reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base). masterorganicchemistry.com These reactions are particularly useful for the complete reduction of the carbonyl to a methylene (CH₂) group. masterorganicchemistry.comcsbsju.edu
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime (C=NOH) |
| Reduction to Alcohol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol (CH-OH) |
| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Alkane (CH₂) |
| Wolff-Kishner Reduction | Hydrazine (NH₂NH₂), Potassium Hydroxide (KOH) | Alkane (CH₂) |
Reactions at the Alpha-Carbon (e.g., Alpha-Halogenation, Alkylation)
The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is activated towards substitution reactions due to the electron-withdrawing nature of the carbonyl. libretexts.org This reactivity is harnessed in alpha-halogenation and alkylation reactions.
Alpha-Halogenation: In the presence of an acid or base catalyst, ketones can undergo halogenation at the alpha-position with halogens like Cl₂, Br₂, and I₂. libretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in a monohalogenated product. libretexts.org In contrast, basic conditions favor the formation of an enolate and can lead to multiple halogenations. libretexts.org This is because the introduction of an electronegative halogen increases the acidity of the remaining alpha-hydrogens, making the product more reactive than the starting material. libretexts.org
Alkylation: The alpha-carbon can also be a site for the formation of new carbon-carbon bonds through alkylation. researchgate.net This reaction typically proceeds via an enolate intermediate, which acts as a nucleophile and attacks an alkyl halide. sketchy.com The formation of the enolate is a critical step and is often achieved using a strong base. msu.edu
| Reaction Type | Key Reagents/Conditions | Product Feature |
|---|---|---|
| Alpha-Halogenation (Acid-Catalyzed) | X₂ (X = Cl, Br, I), Acid | Monohalogenation at α-carbon |
| Alpha-Halogenation (Base-Promoted) | X₂ (X = Cl, Br, I), Base | Polyhalogenation at α-carbon |
| Alkylation | Strong Base, Alkyl Halide (R-X) | Alkylation at α-carbon |
Functional Group Interconversions on the 8-Fluoro Substituent
The fluorine atom at the C-8 position of the quinolone ring is a key site for modification through nucleophilic aromatic substitution (SNA r). nih.gov In this type of reaction, a nucleophile displaces the fluoride, which acts as a leaving group. The reactivity of the aromatic ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com
The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride often being a better leaving group than other halogens in this context. libretexts.org This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates the initial attack by the nucleophile, which is the rate-determining step. libretexts.orgyoutube.com The presence of an electron-withdrawing nitro group at the C-8 position has been shown to facilitate nucleophilic substitution at the C-7 position in related quinolone systems. nih.gov
Catalytic Transformations and Cross-Coupling Reactions for Advanced Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives. nih.gov Two prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for forming carbon-carbon bonds and can be applied to aryl halides. rsc.orgorganic-chemistry.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This reaction has become a widely used method for the synthesis of aryl amines. wikipedia.orgyoutube.com The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, ligand exchange with the amine, and reductive elimination. youtube.comacsgcipr.org The development of specialized phosphine ligands has been crucial to the broad applicability of this reaction. wikipedia.org
| Reaction Name | Coupling Partners | Bond Formed | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide, Organoboron Compound | Carbon-Carbon | Palladium Catalyst, Base |
| Buchwald-Hartwig Amination | Aryl Halide, Amine | Carbon-Nitrogen | Palladium Catalyst, Base, Phosphine Ligand |
Advanced Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules like 8-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one, offering detailed insights into the chemical environment of magnetically active nuclei.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton. The aromatic protons of the quinolinone ring typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic system and the electron-withdrawing nature of the carbonyl group and the fluorine atom. The protons on the 2-oxopropyl substituent, specifically the methylene (-CH₂-) and methyl (-CH₃) groups, would appear in the upfield region. The methylene protons adjacent to the nitrogen atom are anticipated to be a singlet around δ 5.0 ppm, while the methyl protons of the acetyl group would also likely be a singlet near δ 2.3 ppm.
The coupling between adjacent protons (vicinal coupling) and across the aromatic ring (long-range coupling) would result in characteristic splitting patterns (multiplicities), such as doublets and triplets, which are crucial for assigning the positions of the aromatic protons. The magnitude of the coupling constants (J-values) provides valuable information about the dihedral angles between coupled protons.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons (C=O) are the most deshielded, typically appearing around δ 170-200 ppm. The aromatic and vinyl carbons of the quinolinone core would resonate in the δ 110-150 ppm range. The carbon directly bonded to the fluorine atom (C-8) will show a large one-bond C-F coupling constant. The aliphatic carbons of the 2-oxopropyl group will be found in the more shielded, upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~6.3 | d | 8.0 |
| H-3 | ~7.8 | d | 8.0 |
| H-5 | ~7.9 | dd | 8.5, 1.0 |
| H-6 | ~7.4 | ddd | 8.5, 7.5, 1.0 |
| H-7 | ~7.6 | ddd | 8.5, 7.5, 1.0 |
| -CH₂- | ~5.0 | s | - |
Note: Predicted values are based on analogous quinolin-4-one structures. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~110 |
| C-3 | ~140 |
| C-4 | ~175 |
| C-4a | ~140 |
| C-5 | ~125 |
| C-6 | ~128 |
| C-7 | ~120 |
| C-8 | ~155 (d, ¹JCF ≈ 250 Hz) |
| C-8a | ~122 |
| -CH₂- | ~55 |
| -C=O (propyl) | ~205 |
Note: Predicted values are based on analogous quinolin-4-one structures. The C-8 signal is expected to be a doublet due to coupling with fluorine.
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-5 with H-6, and H-6 with H-7), which is instrumental in tracing the connectivity within the benzene (B151609) ring of the quinolinone system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of the carbon signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the methylene protons (-CH₂-) to the C-2 and C-8a carbons of the quinolinone ring would confirm the N-substitution site.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help to confirm the three-dimensional structure and stereochemistry. For example, a NOESY correlation between the methylene protons of the side chain and H-2 and H-8 would indicate their spatial proximity.
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom at the C-8 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the fluorine signal would be split into a multiplet due to coupling with nearby protons, most notably H-7. This coupling provides definitive evidence for the fluorine's regiochemical placement on the aromatic ring.
Infrared (IR) and Raman Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the quinolinone ring. Another strong C=O stretching band for the ketone in the 2-oxopropyl side chain would be expected around 1715 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration typically gives rise to a strong band in the 1000-1300 cm⁻¹ range. The C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| Ketone C=O Stretch | ~1715 | ~1715 |
| Quinolinone C=O Stretch | ~1660 | ~1660 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
Note: These are expected frequency ranges and actual values can be influenced by the molecular environment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the confirmation of its elemental formula (C₁₂H₁₀FNO₂).
The fragmentation pattern observed in the mass spectrum can offer valuable structural insights. Common fragmentation pathways for quinolin-4-one derivatives include the loss of carbon monoxide (CO) from the quinolinone ring. nih.gov The 2-oxopropyl side chain could also undergo characteristic fragmentations, such as the loss of an acetyl radical (•COCH₃) or an acetonyl radical (•CH₂COCH₃). The presence of these characteristic fragment ions would further support the proposed structure.
Table 4: List of Compound Names
| Compound Name |
|---|
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For a novel compound like this compound, HRMS provides the first piece of concrete evidence for its identity.
The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental formula. The experimentally determined exact mass is compared against a theoretical mass calculated from the isotopic masses of the constituent elements. A close match between the experimental and theoretical values confirms the molecular formula. Newly synthesized quinoline derivatives are routinely characterized using HRMS to confirm their structures. mdpi.comresearchgate.net
Table 1: HRMS Data for this compound Data is theoretical and serves as an example of expected HRMS output.
| Parameter | Value |
|---|---|
| Molecular Formula | C12H10FNO2 |
| Calculated Exact Mass ([M+H]+) | 220.0768 |
| Observed Exact Mass ([M+H]+) | Typically within 5 ppm of calculated mass |
Fragmentation Pattern Analysis for Structural Elucidation
In addition to providing the exact mass, mass spectrometry, particularly tandem mass spectrometry (MS/MS), allows for the detailed structural elucidation through the analysis of fragmentation patterns. In this process, the protonated molecule (parent ion) is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (daughter ions).
The fragmentation pattern is unique to the molecule's structure, providing a "fingerprint" that helps to confirm the connectivity of atoms and the identity of functional groups. For this compound, key fragmentations would be expected to occur at the N-C bond of the side chain and within the quinolinone core. Analysis of these fragments helps to piece together the original structure. Mass spectrometric analysis has been shown to be crucial in confirming the structures of various quinolin-4(1H)-one isomers. researchgate.net The predictable cleavage of the 2-oxopropyl side chain, for instance, would result in a significant fragment corresponding to the 8-fluoro-quinolin-4(1H)-one core, confirming the nature and position of the substituent.
X-ray Crystallography of Related Quinolin-4(1H)-one Derivatives
While mass spectrometry provides data on connectivity, X-ray crystallography offers the ultimate proof of structure by mapping the precise positions of atoms in three-dimensional space. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. Although specific crystallographic data for this compound is not publicly available, extensive studies on related quinolin-4(1H)-one derivatives provide a clear understanding of the expected solid-state characteristics. scielo.brscispace.comresearchgate.neteurjchem.com
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of molecules within a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. These forces dictate the crystal's stability, morphology, and physical properties. In quinolin-4(1H)-one derivatives, the crystal structure is often stabilized by a network of weak intermolecular interactions. researchgate.net
Common interactions observed in the crystal structures of related compounds include:
C—H∙∙∙O Hydrogen Bonds: These are prevalent interactions where a hydrogen atom attached to a carbon atom forms a weak hydrogen bond with an oxygen atom (often the carbonyl oxygen of the quinolinone ring) of an adjacent molecule. eurjchem.comnih.gov
π–π Stacking: The aromatic quinoline rings of adjacent molecules can stack on top of each other, an interaction that helps to stabilize the crystal lattice. researchgate.net
Halogen Bonding: In fluoro-substituted derivatives, the fluorine atom can participate in halogen bonding, further influencing the crystal packing arrangement.
These interactions combine to form complex three-dimensional supramolecular networks. eurjchem.com
Table 2: Common Intermolecular Interactions in Quinolin-4(1H)-one Derivative Crystals
| Interaction Type | Description | Typical Atoms Involved |
|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen donor and an acceptor. | C-H···O, N-H···O |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Quinoline ring systems |
| van der Waals Forces | Weak, non-specific attractive forces between molecules. | All atoms |
Conformational Analysis in the Solid State
X-ray crystallography also provides precise information about the conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. For quinolin-4(1H)-one derivatives, this analysis reveals the planarity of the bicyclic quinolinone system and the orientation of the substituent at the N1 position. scielo.brscispace.com
The heterocyclic ring in related structures typically adopts a conformation that is nearly planar. scielo.br The 1-(2-oxopropyl) side chain, however, is flexible and its conformation will be determined by steric effects and the optimization of intermolecular interactions within the crystal lattice. The relative orientation of the side chain with respect to the quinolinone ring is a key conformational feature that can be precisely determined from crystallographic data. In some related heterocyclic systems, six-membered rings have been observed to adopt distorted half-chair conformations. eurjchem.com
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the molecular properties of organic compounds, including quinolone derivatives. These calculations provide deep insights into the electronic structure, conformational possibilities, and spectroscopic characteristics of molecules.
Electronic Structure Analysis (HOMO-LUMO Energetics, Molecular Electrostatic Potential)
The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity. For quinolone derivatives, DFT calculations are routinely used to determine these energy levels.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. In a typical quinolin-4(1H)-one structure, the oxygen atom of the carbonyl group would be expected to be an area of high negative potential, making it a likely site for electrophilic attack.
Table 1: Illustrative HOMO-LUMO Energy Data for a Generic Fluoroquinolone Derivative (Note: This data is representative and not specific to 8-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, IR Frequencies)
DFT calculations are widely employed to predict spectroscopic data with a high degree of accuracy. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are invaluable for assigning experimental spectra and confirming molecular structures. Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated. These theoretical spectra can be compared with experimental data to identify characteristic functional groups and confirm the molecule's identity. For quinolones, the calculated stretching frequency of the C=O bond is a key diagnostic feature.
Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Quinolone Analog (Note: This data is for illustrative purposes and not specific to the title compound)
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR (C=O) | 175.5 ppm | 176.8 ppm |
| ¹H NMR (H-2) | 6.3 ppm | 6.1 ppm |
| IR Freq. (C=O) | 1660 cm⁻¹ | 1655 cm⁻¹ |
Theoretical Studies on Tautomerism of the Quinolin-4(1H)-one Core
The quinolin-4(1H)-one core can exist in two tautomeric forms: the keto form (quinolin-4(1H)-one) and the enol form (quinolin-4-ol). The equilibrium between these two forms is a critical aspect of the molecule's chemistry.
Keto-Enol Tautomeric Equilibrium Analysis and Relative Stability
Computational studies, particularly those using DFT, can accurately predict the relative stabilities of the keto and enol tautomers by calculating their respective energies. For the parent quinolin-4(1H)-one and many of its derivatives, the keto form is generally found to be more stable than the enol form in both the gas phase and in various solvents. The energy difference between the two tautomers determines their relative populations at equilibrium.
Influence of Fluorine and N-Substituents on Tautomeric Preferences
The position and electronic nature of substituents on the quinolone ring can significantly influence the keto-enol tautomeric equilibrium. An electron-withdrawing group like fluorine at the 8-position is expected to influence the electron density throughout the ring system. Computational studies on substituted quinolones have shown that such substituents can modulate the relative stability of the tautomers.
The N-substituent also plays a crucial role. The presence of the 1-(2-oxopropyl) group prevents the formation of the enol tautomer at the nitrogen atom, thus simplifying the tautomeric landscape to the keto-enol equilibrium of the 4-oxo/4-hydroxy moiety. Theoretical calculations would be necessary to precisely quantify how the interplay between the 8-fluoro and 1-(2-oxopropyl) substituents affects the energetic preference for the keto versus the enol form in this specific molecule. Generally, N-alkylation tends to favor the keto form in related systems.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| quinolin-4(1H)-one |
Proton Transfer Mechanisms in Tautomeric Systems
The structure of this compound allows for the existence of tautomers, specifically the keto (amide) and enol (iminol) forms. The equilibrium between these forms is governed by proton transfer events, which are fundamental to the compound's chemical properties and potential biological activity.
Quantum chemical calculations are instrumental in exploring these proton transfer mechanisms. Such studies have revealed that for quinolin-4(1H)-one systems, the keto tautomer is generally more stable than the enol form in both the solid and solution states. researchgate.net Computational models can predict the energy barriers associated with the intramolecular and intermolecular proton transfer pathways. For related 7-hydroxyquinoline (B1418103) derivatives, theoretical results have been used to understand the stabilization of different tautomers and the energy required for proton transfer. beilstein-journals.org While direct studies on this compound are not extensively detailed in available literature, the principles from analogous systems suggest that the fluorine atom at the C8 position and the N1-substituent would electronically influence the quinolone core, thereby affecting the relative stabilities of the tautomers and the kinetics of their interconversion.
The table below outlines the typical energetic considerations in the tautomeric systems of quinolinones, derived from computational studies on analogous structures.
| Tautomeric Form | Relative Stability (Computational Prediction) | Key Influencing Factors |
| 4(1H)-one (Keto) | Generally more stable | Aromaticity of the carbocyclic ring, solvent polarity, intramolecular hydrogen bonding. |
| 4-hydroxyquinoline (B1666331) (Enol) | Generally less stable | Can be stabilized by specific solvent interactions or substitution patterns. |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a cinematic view of molecular behavior over time, capturing the complex motions and interactions that govern the properties of a compound in a realistic environment.
In solution, this compound is not a static entity. MD simulations can model its interactions with solvent molecules, revealing how solvation shells form and influence the compound's conformation. The 2-oxopropyl substituent at the N1 position has significant conformational flexibility, and simulations can map the potential energy surface of its rotation and folding. These dynamics are crucial for understanding how the molecule presents itself for intermolecular interactions in a biological milieu. The lipophilicity and polar surface area of similar quinolinones suggest moderate membrane permeability, a property that is fundamentally governed by its dynamic behavior in aqueous and lipid environments. vulcanchem.com
MD simulations are a cornerstone of modern drug discovery, used to explore how a ligand like this compound interacts with a biological target, such as an enzyme or receptor. nih.gov These simulations can predict the preferred binding poses of the ligand within a protein's active site and calculate the binding free energy, which is a key indicator of potency. rsc.orgfz-juelich.de
For quinolone derivatives, which are known to target bacterial enzymes like DNA gyrase, MD simulations can elucidate the specific interactions that anchor the ligand in the binding pocket. nih.gov The simulation can track the formation and breaking of hydrogen bonds, hydrophobic contacts, and electrostatic interactions over time, providing a detailed mechanistic picture of binding. researchgate.net This dynamic understanding is essential for the rational design of more effective analogs.
| Simulation Parameter | Information Gained | Relevance |
| Root Mean Square Deviation (RMSD) | Stability of the ligand-protein complex over time. | Indicates a stable binding mode. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of protein residues upon ligand binding. | Identifies key residues involved in the interaction. |
| Binding Free Energy (e.g., MM/PBSA) | Quantitative estimation of binding affinity. | Helps in ranking potential drug candidates. nih.gov |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone.
The synthesis of quinolin-4-ones often involves key steps like intramolecular cyclization (e.g., Camps cyclization) or acylation reactions. vulcanchem.commdpi.com Computational methods, particularly Density Functional Theory (DFT), can be used to model these reaction pathways and identify the transition state structures.
A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's rate. By calculating the energy of the transition state, chemists can predict the feasibility of a proposed synthetic step and understand how catalysts or changes in substituents might affect the reaction yield and speed. researchgate.net For instance, in the synthesis of a related compound, 8-fluoro-6-(methoxymethoxy)quinoline, computational analysis could clarify the regioselectivity observed in reactions with organolithium compounds by comparing the energies of different possible transition states. researchgate.net Analyzing the transition states in the synthesis of this compound would provide a detailed understanding of the bond-forming and bond-breaking processes, guiding the optimization of reaction conditions for improved efficiency.
Structure Activity Relationship Sar and Rational Design Principles
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.gov For quinolones, QSAR models are instrumental in designing new analogues and predicting their antimicrobial efficacy. mdpi.com
Development of Predictive Models for Biological Activity
Predictive models for the biological activity of quinolones are often developed using statistical methods like linear discriminant analysis (LDA) and multilinear regression (MLR). nih.gov These models use structural descriptors, such as topological indices, to correlate the molecular structure with antibacterial activity. nih.gov
For instance, a QSAR study involving a large database of 158 quinolones tested against Mycobacterium avium-M. intracellulare complex successfully developed a model capable of predicting the activity of new quinolone compounds. nih.gov The discriminant equation derived from LDA correctly classified 137 of the 158 quinolones. nih.gov Subsequently, an MLR model established a good correlation between the measured and predicted minimum inhibitory concentrations (MICs) for a set of 24 quinolones (r² = 0.88). nih.gov Such models serve as powerful tools for the in silico design and screening of novel quinolone structures with enhanced activity. nih.gov Machine learning methods, including k-nearest neighbors (KNN), decision tree (DT), and neural networks, are also employed to develop reliable QSAR models for predicting the biological activity of quinolone derivatives. nih.govnih.gov
Identification of Key Structural Descriptors for Activity
The development of robust QSAR models relies on the identification of key molecular descriptors that significantly influence biological activity. These descriptors can be categorized into several types, including electronic, steric, and topological properties. For quinolone antibacterials, topological indices have been effectively used to represent the molecular structure. nih.gov
Studies have shown that various structural features of the quinolone ring system are critical determinants of efficacy. These include:
The C-7 substituent: This group greatly affects potency, spectrum, and pharmacokinetics. Bulky nitrogen heterocycles at this position can enhance activity. researchgate.netoup.com
The C-8 position: A halogen at this position can improve oral absorption and activity against anaerobic bacteria. researchgate.net
The table below summarizes the influence of various substituents on the activity of the quinolone core.
| Position | Substituent Type | Impact on Activity |
| N-1 | Cyclopropyl (B3062369), other alkyl/aryl groups | Influences overall potency, bioavailability, and volume of distribution. researchgate.netresearchgate.net |
| C-5 | Amino group | Improves overall potency. researchgate.net |
| C-6 | Fluorine atom | Markedly improves antimicrobial activity and gyrase-complex binding. oup.commicrobiologyresearch.orgtandfonline.com |
| C-7 | Piperazine, Pyrrolidine rings | Increases potency against Gram-positive bacteria and serum half-life. researchgate.net |
| C-8 | Halogen (F, Cl), Methoxy group | Improves activity against anaerobes and Gram-positive cocci; may increase phototoxicity. researchgate.netoup.com |
Pharmacophore Modeling
Pharmacophore modeling is another crucial computational tool in drug design. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity.
Definition of Essential Features for Biological Activity
The essential pharmacophore for the quinolone class of antibacterials is centered on the fused bicyclic ring system, specifically the 1,4-dihydro-4-oxo-3-pyridine carboxylic acid moiety. nih.gov This core structure is responsible for binding to the target enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA synthesis. nih.govnih.gov Modifications to this core pharmacophore, through the addition of various substituents, modulate the binding affinity and spectrum of activity. For example, the introduction of a fluorine atom at the C-6 position was a significant breakthrough that created the highly successful fluoroquinolone class of antibiotics. microbiologyresearch.orgresearchgate.net
Application in Virtual Screening and Lead Optimization
Pharmacophore models are widely used in virtual screening to identify novel compounds from large chemical databases that possess the desired structural features for biological activity. nih.gov This in silico approach allows for the rapid and cost-effective identification of potential hit compounds. doaj.org Once a hit is identified, pharmacophore models can guide the lead optimization process. By understanding the key interactions between the drug and its target, medicinal chemists can rationally design modifications to the lead compound to enhance its potency, selectivity, and pharmacokinetic profile. nih.govdoaj.org This process can involve generating a focused library of derivatives for further screening and evaluation. doaj.orgnih.gov
Impact of Fluorine Substitution on Structure-Activity Relationships
The introduction of fluorine atoms into the quinolone structure has a profound impact on the molecule's properties and biological activity. tandfonline.com The most notable example is the fluorine at the C-6 position, which defines the fluoroquinolone class and significantly enhances antibacterial potency by improving binding to the DNA gyrase-DNA complex. oup.comtandfonline.com
In the case of 8-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one, the fluorine is at the C-8 position. A halogen (such as fluorine or chlorine) at this position has been shown to confer several advantages:
Improved Activity: A halogen at C-8 can increase in vitro activity against Gram-positive cocci and enhance activity against anaerobic bacteria. researchgate.netoup.com
Enhanced Oral Absorption: This substitution can also lead to improved oral absorption of the compound. researchgate.net
However, the presence of a halogen at the C-8 position has also been associated with increased phototoxicity. brieflands.comresearchgate.nettandfonline.com The electronegativity of the fluorine atom can alter the electron distribution within the molecule, impacting its pKa and dipole moment, which in turn can affect membrane permeation and bioavailability. tandfonline.com Therefore, the substitution at the C-8 position represents a trade-off between enhanced antibacterial activity and potential adverse effects, a key consideration in the rational design of new fluoroquinolone agents.
Role of N-1 (2-Oxopropyl) Functionalization in Modulating Activity and Selectivity
The substituent at the N-1 position of the quinolone ring is a key determinant of the compound's antibacterial potency and pharmacokinetic properties. While a cyclopropyl group at the N-1 position is widely recognized for conferring potent antibacterial activity against a broad spectrum of bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa, the presence of a 2-oxopropyl group introduces different electronic and steric properties that modulate the compound's interaction with its molecular targets. nih.gov
While specific research detailing the precise effects of the N-1 (2-oxopropyl) group on the activity and selectivity of this compound is not extensively available in the provided search results, general principles of quinolone SAR suggest that this functionalization would alter the compound's lipophilicity and hydrogen bonding potential compared to an N-1 cyclopropyl or ethyl group. These alterations can affect the compound's ability to penetrate bacterial cell walls and its affinity for the target enzymes, thus modulating its spectrum of activity and potency.
Influence of Substituents at Other Positions (e.g., C-7) on Molecular Interactions and Activity
Substituents at the C-7 position of the quinolone ring have a profound impact on the antibacterial spectrum, potency, and pharmacokinetic profile of the compound. The addition of a piperazinyl group at this position is a well-established strategy for enhancing antibacterial activity. nih.govwisdomlib.org
The C-7 substituent is believed to interact with the DNA gyrase enzyme, and modifications to this group can alter the compound's target preference and potency. nih.gov The nature of the substituent at C-7 influences the compound's ability to penetrate bacterial cells and its spectrum of activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov
For instance, the presence of a piperazinyl moiety at C-7 has been shown to markedly increase activity against Gram-positive bacteria, particularly staphylococci, and to lower the minimum inhibitory concentrations (MICs) against Enterobacteriaceae, Haemophilus spp., and Neisseria spp. nih.gov Furthermore, it can confer activity against Pseudomonas aeruginosa. nih.gov The basicity and lipophilicity of the C-7 piperazinyl moiety are critical factors that govern the compound's cell wall penetration and antibacterial spectrum. mdpi.com
The table below summarizes the general influence of C-7 substituents on the activity of fluoroquinolones, which can be extrapolated to understand the SAR of this compound.
| C-7 Substituent | General Effect on Antibacterial Activity |
| Piperazinyl group | Markedly increased Gram-positive activity (especially anti-staphylococcal) and enhanced activity against Enterobacteriaceae, Haemophilus spp., Neisseria spp., and P. aeruginosa. nih.gov |
| Methylated piperazine/pyrrole | Can lead to a longer half-life compared to unsubstituted moieties. nih.gov |
| Bulky substituents | Generally tolerated and can influence drug-enzyme interactions. nih.gov |
| Arylsulfonyl additions to piperazine | Can alter antibacterial potency and target preference. For example, a 4-(4-aminophenylsulfonyl)-1-piperazinyl group at C-7 enhanced activity against Streptococcus pneumoniae and shifted the primary target from topoisomerase IV to gyrase. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 8-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one, and how can reaction conditions be optimized?
- Methodology : Use a CuI-catalyzed coupling reaction under inert atmosphere (e.g., argon) with reflux conditions (~24 hours). Optimize stoichiometry (e.g., 1:1 ratio of iodoquinolinone to thiophenol derivatives) and employ phase-separation techniques (dichloromethane extraction) for purification. Flash chromatography with silica gel (gradient elution: dichloromethane to 10% acetone) achieves high yields (>90%) .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- X-ray diffraction : Use high-resolution single-crystal X-ray diffraction at 90 K with MoKα radiation (λ = 0.71073 Å). Employ absorption corrections (e.g., SADABS) and refinement tools (SHELXS) for structural determination .
- NMR/IR : Prioritize / NMR for functional group analysis and IR for carbonyl (C=O) and fluoro-substituent verification.
Q. What safety protocols are critical when handling this compound?
- Guidelines : Classify hazards per EU-GHS/CLP: Acute toxicity (Category 4 for oral, dermal, inhalation). Use PPE (gloves, lab coat, fume hood), and ensure emergency protocols (e.g., 24/7 toxicology consultation) are accessible. Store in labeled, airtight containers away from ignition sources .
Advanced Research Questions
Q. How can researchers address low crystallinity during purification of fluorinated quinolinone derivatives?
- Methodology : Recrystallize from methanol via slow solvent evaporation (4–6 weeks in sealed flasks with needle vents). Monitor crystal growth using polarized light microscopy. For persistent issues, explore mixed-solvent systems (e.g., methanol/acetone) to enhance lattice stability .
Q. How to resolve contradictions in NMR spectral data caused by tautomeric equilibria in quinolinone derivatives?
- Methodology : Perform variable-temperature NMR experiments (e.g., 25°C to −40°C) to slow tautomerization. Compare experimental data with DFT-calculated chemical shifts (using Gaussian or ORCA) to identify dominant tautomers .
Q. What computational modeling approaches predict the reactivity of the 2-oxopropyl substituent in fluorinated quinolinones?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Validate models with experimental kinetic data (e.g., reaction rates under varying electrophilic conditions) .
Q. How to assess the compound’s stability under acidic/basic conditions for drug delivery applications?
- Methodology : Conduct accelerated stability studies (pH 1–13, 25–60°C) with HPLC monitoring. Identify degradation products via LC-MS and correlate with computational degradation pathways (e.g., Gaussian transition state modeling) .
Q. What experimental designs are optimal for evaluating bioactivity while minimizing false positives?
- Methodology : Implement orthogonal assays (e.g., enzymatic inhibition + cellular viability screens) with positive/negative controls. Use statistical rigor (e.g., ANOVA with post-hoc Tukey tests) and replicate experiments across independent labs .
Q. How to present complex crystallographic and spectral data in publications to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
